3-fluoro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
3-fluoro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a quinoxaline moiety, which is known for its diverse biological activities, and a sulfonamide group, which is commonly found in various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone such as glyoxal or benzil under acidic conditions.
Introduction of the Fluoro Group: The fluorination can be achieved using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoxaline derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxaline derivatives .
Scientific Research Applications
3-fluoro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis . The quinoxaline moiety may interact with various biological pathways, contributing to its antiviral and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroquinoxalin-2-ones: These compounds share the quinoxaline core and exhibit similar biological activities.
Sulfonamides: A broad class of compounds known for their antibacterial properties.
Uniqueness
The uniqueness of 3-fluoro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]benzene-1-sulfonamide lies in its combination of a quinoxaline moiety with a sulfonamide group, which may result in a synergistic effect, enhancing its biological activities .
Properties
IUPAC Name |
3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3S/c21-13-6-5-7-14(12-13)28(26,27)24-16-9-2-1-8-15(16)19-20(25)23-18-11-4-3-10-17(18)22-19/h1-12,24H,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYUBGVDMZOLTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NS(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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